(s)-2-Ethyl-2-methyloxirane
Description
The Pivotal Role of Enantiomerically Pure Epoxides in Stereoselective Construction
Enantiomerically pure epoxides are powerful intermediates in the synthesis of fine chemicals, particularly pharmaceuticals and agrochemicals, where a specific stereoisomer is often responsible for the desired biological activity. unifi.itorgsyn.org The other enantiomer may be inactive or even harmful, making stereochemical control paramount. atamanchemicals.com The significance of chiral epoxides lies in their ability to undergo highly regioselective and stereoselective ring-opening reactions. google.com This allows for the controlled installation of two adjacent functional groups with a defined stereochemical relationship, a common motif in many natural products and medicinal agents. thieme-connect.de
The synthetic community has developed robust methods for accessing these valuable building blocks. Landmark achievements in this area include the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols and the Jacobsen-Katsuki epoxidation of unfunctionalized alkenes, which provide access to epoxides with high enantiomeric purity. masterorganicchemistry.comuni-regensburg.de Biocatalytic methods, using enzymes like monooxygenases or epoxide hydrolases, also offer excellent enantioselectivity. unifi.it Once formed, these chiral epoxides can be reacted with a wide range of nucleophiles—including those based on oxygen, nitrogen, carbon, and sulfur—to generate a diverse portfolio of enantiomerically enriched products such as amino alcohols, diols, and ethers. atamanchemicals.comgoogle.comresearchgate.net
Academic Research Landscape of (S)-2-Ethyl-2-methyloxirane
This compound is a chiral epoxide that, while not as extensively documented as simpler analogues like (S)-methyloxirane, serves as a representative model for the reactivity of tetrasubstituted chiral epoxides. Its chemical structure, featuring a stereocenter at a tertiary carbon, makes it a valuable synthon for introducing a specific chiral quaternary center into a target molecule. Research into this compound and its enantiomer primarily focuses on its highly predictable and stereoselective ring-opening reactions, which are governed by the reaction conditions. bartleby.combrainly.com
The core of its academic interest lies in the regioselectivity of the nucleophilic attack on the strained three-membered ring. This reactivity is dictated by the catalytic conditions employed, a fundamental principle in epoxide chemistry.
Base-Catalyzed or Nucleophilic Conditions: Under basic or neutral conditions, the ring-opening follows a classic SN2 mechanism. The incoming nucleophile attacks the sterically least hindered carbon atom. openstax.org For this compound, this is the methylene (B1212753) (-CH2-) carbon. This reaction proceeds with an inversion of stereochemistry at the site of attack, leading to the formation of a tertiary alcohol. brainly.comopenstax.org
Acid-Catalyzed Conditions: In the presence of an acid catalyst, the epoxide oxygen is first protonated, activating the ring. The subsequent nucleophilic attack occurs at the more substituted carbon atom—the tertiary, chiral carbon. bartleby.com This pathway has significant SN1 character, where the positive charge is better stabilized by the tertiary carbon. This results in the formation of a primary alcohol with retention of the original stereocenter's configuration, as the attack happens at the other carbon of the epoxide ring. bartleby.comopenstax.org
These predictable, divergent reaction pathways make this compound a useful building block for constructing complex chiral molecules in a controlled manner.
Data Tables
Table 1: General Properties of 2-Ethyl-2-methyloxirane (B1606345)
| Property | Value |
|---|---|
| Chemical Formula | C₅H₁₀O |
| Molecular Weight | 86.13 g/mol |
| IUPAC Name | This compound |
| Class | Epoxide (Oxirane) |
Data sourced from PubChem CID 121763. nih.gov
Table 2: Regioselective Ring-Opening Reactions of 2-Ethyl-2-methyloxirane
| Reagent(s) | Condition | Site of Attack | Product Type |
|---|---|---|---|
| NaOH, H₂O | Basic | Less substituted carbon (SN2) | Tertiary Alcohol |
| H₃O⁺ | Acidic | More substituted carbon (SN1-like) | Primary Alcohol |
| NaCN, H₂O | Nucleophilic | Less substituted carbon (SN2) | Tertiary Nitrile |
| 1. MeMgBr 2. H₂O | Nucleophilic | Less substituted carbon (SN2) | Tertiary Alcohol |
| CH₃OH, H₂SO₄ (cat.) | Acidic | More substituted carbon (SN1-like) | Primary Ether |
This table illustrates the generally accepted reactivity for this class of epoxides as described in organic chemistry literature. bartleby.combrainly.comopenstax.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O |
|---|---|
Molecular Weight |
86.13 g/mol |
IUPAC Name |
(2S)-2-ethyl-2-methyloxirane |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6-5/h3-4H2,1-2H3/t5-/m0/s1 |
InChI Key |
QZXUQPKFNQQQAJ-YFKPBYRVSA-N |
Isomeric SMILES |
CC[C@]1(CO1)C |
Canonical SMILES |
CCC1(CO1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Enantiomerically Pure S 2 Ethyl 2 Methyloxirane
Stereoselective Epoxidation Strategies Towards Chiral Oxiranes
The direct, enantioselective epoxidation of a prochiral olefin precursor is one of the most efficient strategies to access chiral oxiranes. This approach involves the use of a chiral catalyst to control the facial selectivity of oxygen atom transfer to the double bond of the alkene.
Asymmetric Epoxidation of Olefinic Precursors
The primary olefinic precursor for the synthesis of 2-ethyl-2-methyloxirane (B1606345) is 2-methyl-1-butene. The challenge lies in controlling the enantioselectivity of the epoxidation of this trisubstituted alkene.
Organocatalytic epoxidation using chiral ketones has emerged as a powerful, metal-free method for the asymmetric epoxidation of unfunctionalized olefins. researchgate.net These reactions typically utilize a robust oxidant, such as potassium peroxomonosulfate (commonly known as Oxone), to generate a chiral dioxirane (B86890) intermediate in situ from the ketone catalyst. acs.orgresearchgate.net This dioxirane then transfers an oxygen atom to the alkene in an enantioselective manner.
For trisubstituted olefins like 2-methyl-1-butene, fructose-derived ketones, often referred to as Shi catalysts, have demonstrated high levels of enantioselectivity. researchgate.nethku.hk The stereochemical outcome is dictated by the catalyst's structure, which creates a chiral environment that directs the approach of the alkene to the dioxirane. The reaction is typically performed in a buffered aqueous-organic solvent system to maintain an optimal pH for the catalytic cycle. acs.org
Table 1: Representative Results for Chiral Ketone-Catalyzed Epoxidation of Trisubstituted Olefins Interactive Data Table
| Olefin Substrate | Chiral Ketone Catalyst | Oxidant | Solvent System | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| Trisubstituted Alkene | Fructose-derived (Shi) Catalyst | Oxone | CH3CN/aq. buffer | >90% researchgate.net |
Transition metal complexes bearing chiral ligands are highly effective catalysts for asymmetric epoxidation. Two of the most prominent methods are the Sharpless and Jacobsen epoxidations. wikipedia.org
The Sharpless Asymmetric Epoxidation is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols. dalalinstitute.comwikipedia.org It employs a catalyst system composed of titanium tetra(isopropoxide), a chiral dialkyl tartrate (such as diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org However, the strict substrate requirement of an allylic alcohol makes the Sharpless epoxidation unsuitable for the direct epoxidation of unfunctionalized olefins like 2-methyl-1-butene. wikipedia.orgwikipedia.org
The Jacobsen-Katsuki Epoxidation , on the other hand, is exceptionally well-suited for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes. wikipedia.org This method utilizes a chiral manganese(III)-salen complex as the catalyst. Various oxidants can be employed, including sodium hypochlorite (B82951) (bleach) and iodosylbenzene. wikipedia.orgorgsyn.org The catalyst's chiral salen ligand creates a sterically defined environment that directs the alkene's approach, leading to high enantioselectivity. For a trisubstituted alkene like 2-methyl-1-butene, the Jacobsen epoxidation provides a direct route to enantiomerically enriched 2-ethyl-2-methyloxirane. The specific enantiomer obtained depends on the chirality of the salen ligand used in the catalyst.
Table 2: Key Features of Sharpless and Jacobsen Epoxidation Interactive Data Table
| Method | Catalyst System | Typical Substrate | Applicability to 2-methyl-1-butene |
|---|---|---|---|
| Sharpless Epoxidation | Ti(OiPr)4, chiral tartrate, TBHP | Allylic Alcohols wikipedia.org | Not directly applicable |
Kinetic Resolution Approaches for Racemic 2-Ethyl-2-methyloxirane
Kinetic resolution is a powerful strategy for separating a racemic mixture of chiral molecules. It involves the use of a chiral catalyst or reagent that reacts at a faster rate with one enantiomer than the other, allowing for the isolation of the unreacted, slower-reacting enantiomer in high enantiomeric purity. wikipedia.org
In catalytic kinetic resolution, a chiral catalyst selectively promotes the transformation of one enantiomer of the racemic epoxide into a different product, leaving the other enantiomer unreacted. acs.org Various chiral metal complexes have been developed for this purpose. For instance, chiral cobalt-based complexes have been employed in the rearrangement of racemic epoxides to allylic alcohols, allowing for the recovery of the unreacted epoxide with high enantiomeric excess. acs.org
Another approach involves the enantioselective addition of a nucleophile, such as carbon dioxide, to the epoxide, catalyzed by a chiral complex. acs.orgresearchgate.net Chiral-at-iridium complexes and chiral macrocyclic organocatalysts have been shown to catalyze the reaction of CO2 with racemic epoxides to form cyclic carbonates, providing a method to resolve a variety of epoxide substrates with good selectivity. acs.orgresearchgate.net The success of these resolutions is quantified by the selectivity factor (s), which is a ratio of the reaction rates for the two enantiomers. A high selectivity factor is necessary to obtain both the product and the recovered starting material with high enantiomeric excess. wikipedia.org
Hydrolytic kinetic resolution (HKR) is a highly efficient and practical method for resolving terminal epoxides. unipd.it This technique, prominently developed by Jacobsen and coworkers, employs a chiral (salen)Co(III) complex as the catalyst to facilitate the enantioselective ring-opening of a racemic epoxide with water. wikipedia.org
In the HKR of racemic 2-ethyl-2-methyloxirane, the chiral catalyst would preferentially hydrolyze the (R)-enantiomer to form the corresponding 1,2-diol, leaving the desired (S)-2-ethyl-2-methyloxirane unreacted. unipd.it This method is renowned for its operational simplicity, the use of water as an inexpensive and environmentally benign nucleophile, and the low catalyst loadings required (often 0.2-2.0 mol %). unipd.it The HKR process consistently delivers both the recovered epoxide and the diol product in exceptionally high enantiomeric purity, often exceeding 99% ee for the epoxide. wikipedia.orgunipd.it The high selectivity factors, frequently well over 50, underscore the practical utility of this methodology for accessing valuable, enantiopure epoxides from inexpensive racemic starting materials. unipd.it
Table 3: Comparison of Kinetic Resolution Strategies for Racemic Epoxides Interactive Data Table
| Resolution Method | Principle | Key Features |
|---|---|---|
| Catalytic Kinetic Resolution | Enantioselective rearrangement or addition of nucleophiles (e.g., CO2) catalyzed by a chiral complex. acs.orgacs.org | Versatile for various epoxides; product is often a useful chiral building block. acs.org |
Stereospecific Transformations from Pre-existing Chiral Pool Substrates
The synthesis of enantiomerically pure compounds often leverages the "chiral pool," which consists of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. By using these molecules as starting materials, their inherent chirality can be transferred to the target molecule, avoiding the need for asymmetric synthesis or chiral resolution. This strategy is particularly effective for preparing chiral epoxides like this compound. The key is to select a suitable chiral precursor and a sequence of stereospecific reactions that convert it into the desired epoxide without loss of enantiomeric purity.
Cyclization Reactions from Chiral Halohydrin Intermediates
A well-established and reliable method for synthesizing chiral epoxides is the base-promoted cyclization of a chiral halohydrin. This reaction is an intramolecular variation of the Williamson ether synthesis and proceeds via an S_N2 mechanism. The stereochemical outcome is highly predictable, making it a powerful tool in stereoselective synthesis.
The critical step is the treatment of the chiral halohydrin with a base. The base deprotonates the hydroxyl group to form an alkoxide. This nucleophilic alkoxide then attacks the adjacent carbon atom bearing the halogen, displacing the halide ion in an intramolecular S_N2 reaction to form the three-membered oxirane ring.
For the reaction to be stereospecific, the conformation of the halohydrin intermediate is crucial. The attacking alkoxide and the leaving halide group must adopt an anti-periplanar arrangement to allow for the backside attack characteristic of an S_N2 reaction. This requirement ensures that the stereochemistry of the starting halohydrin directly controls the stereochemistry of the resulting epoxide.
A robust method for preparing chiral 2,2-disubstituted oxiranes involves the reduction of chiral α-chloroalkanoic acids, which can be sourced from the chiral pool (e.g., from amino acids). orgsyn.org The chiral α-chloroalkanoic acid is first reduced to the corresponding chiral chlorohydrin. Subsequent treatment with a strong base, such as potassium hydroxide (B78521), induces cyclization. During this step, the epoxide is often distilled directly from the reaction mixture to prevent ring-opening side reactions that could occur under prolonged exposure to the alkaline conditions. orgsyn.org This procedure has been shown to proceed with very high fidelity, with minimal racemization observed. orgsyn.org
The table below summarizes representative data for the synthesis of chiral alkyloxiranes from chiral chlorohydrins, illustrating the effectiveness of this methodology.
| Chiral Chlorohydrin Precursor | Target Oxirane | Base/Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|---|---|
| (S)-2-Chloropropan-1-ol | (R)-Methyloxirane | KOH, Heat | 78 | 98.2 |
| (S)-2-Chloro-3-methylbutan-1-ol | (R)-Isopropyloxirane | KOH, Heat | 73 | 98.6 |
| (2S,3S)-2-Chloro-3-methylpentan-1-ol | (2R,3S)-sec-Butyloxirane | KOH, Heat | 73 | 97.4 |
This table presents data analogous to the synthesis of this compound, based on established procedures for similar chiral epoxides. orgsyn.org
Mechanistic and Stereochemical Investigations of S 2 Ethyl 2 Methyloxirane Ring Opening Reactions
Nucleophilic Ring-Opening Pathways and Regiochemical Control
The regioselectivity of the nucleophilic attack on the asymmetric epoxide ring is a critical aspect of these reactions. The choice between acidic and basic conditions dictates which of the two electrophilic carbon atoms of the oxirane ring is preferentially attacked by the nucleophile.
Under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and activating the epoxide for nucleophilic attack. masterorganicchemistry.comkhanacademy.org This protonation is a rapid and reversible step. canterbury.ac.nz The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 reactions. libretexts.orgstackexchange.compressbooks.pub In the case of (S)-2-Ethyl-2-methyloxirane, which has a tertiary carbon atom, the reaction proceeds through a mechanism with significant SN1 character. libretexts.orglibretexts.org
The transition state involves the beginning of the carbon-oxygen bond cleavage, leading to a buildup of positive charge on the more substituted, tertiary carbon atom. libretexts.orglibretexts.org This carbocation-like character stabilizes the transition state. Consequently, the nucleophile preferentially attacks the more substituted (tertiary) carbon atom. masterorganicchemistry.comstackexchange.compressbooks.pub This regioselectivity is driven by electronic effects, where the more substituted carbon can better accommodate the developing positive charge. stackexchange.comresearchgate.netvu.nl
Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of Unsymmetrical Epoxides
| Epoxide Structure | Reaction Condition | Major Product | Attacking Position |
| Primary/Secondary | Acidic | Attack at less substituted carbon | SN2-like |
| Primary/Tertiary | Acidic | Attack at more substituted carbon | SN1-like |
| Secondary/Tertiary | Acidic | Attack at more substituted carbon | SN1-like |
This table summarizes the general regiochemical outcomes for acid-catalyzed epoxide ring-opening reactions.
In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides occurs under neutral or basic conditions with strong nucleophiles. masterorganicchemistry.comlibretexts.org In this pathway, the epoxide is not protonated. The considerable ring strain of the three-membered ring makes it susceptible to nucleophilic attack even without prior activation. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
The reaction proceeds via an SN2 mechanism. masterorganicchemistry.commasterorganicchemistry.comalmerja.com The nucleophile, which is often a strong base like a hydroxide (B78521) or an alkoxide, attacks one of the electrophilic carbons of the epoxide ring. masterorganicchemistry.commasterorganicchemistry.com Steric hindrance is the dominant factor controlling regioselectivity in this case. libretexts.orgchemistrysteps.com Therefore, the nucleophile preferentially attacks the less sterically hindered, primary carbon atom of this compound. masterorganicchemistry.comalmerja.comchemistrysteps.com
Table 2: Regioselectivity in Base-Catalyzed Ring-Opening of this compound
| Nucleophile | Attacking Position | Mechanism |
| Strong (e.g., RO⁻, HO⁻) | Less substituted carbon | SN2 |
| Weak (e.g., H₂O, ROH) | No reaction without acid catalyst | - |
This table illustrates the regioselectivity for the base-catalyzed ring-opening of an epoxide with a primary and a tertiary carbon.
The stereochemical outcome of the ring-opening reaction is a direct consequence of the reaction mechanism. In base-catalyzed reactions that follow a pure SN2 pathway, the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of configuration at the center of attack. libretexts.orgmasterorganicchemistry.comyoutube.com
Acid-catalyzed ring-opening reactions, while proceeding with attack at the more substituted carbon, are also generally stereospecific and result in inversion of configuration. masterorganicchemistry.compressbooks.pub This is because the reaction, although having SN1 character, does not typically proceed through a free, fully formed carbocation. stackexchange.comlibretexts.org The nucleophile attacks the carbon as the carbon-oxygen bond is breaking, and this attack occurs from the side opposite to the departing oxygen atom, which still partially blocks the front side. stackexchange.comlibretexts.org This results in an anti-dihydroxylation when water is the nucleophile. libretexts.org
Influence of Nucleophile Identity and Reaction Conditions on Stereochemical Outcome
The identity of the nucleophile and the specific reaction conditions play a crucial role in determining the outcome of the ring-opening reaction. Strong, negatively charged nucleophiles favor the base-catalyzed, SN2 pathway, attacking the less substituted carbon and causing inversion of stereochemistry. masterorganicchemistry.commasterorganicchemistry.com Examples of such nucleophiles include hydroxide, alkoxides, Grignard reagents, and organolithium compounds. masterorganicchemistry.commasterorganicchemistry.com
Weak nucleophiles, such as water or alcohols, require acid catalysis to open the epoxide ring. masterorganicchemistry.comchemistrysteps.com Under these conditions, the reaction proceeds via the SN1-like mechanism, with the nucleophile attacking the more substituted carbon, also with inversion of stereochemistry. masterorganicchemistry.comlibretexts.org The use of anhydrous acids (HX) can lead to the formation of trans-halohydrins. libretexts.org
Directed Ring-Opening Reactions with Specific Organometallic Reagents (e.g., Grignard Reagents, Organocuprates)
Organometallic reagents are powerful nucleophiles for epoxide ring-opening, offering high degrees of regio- and stereocontrol.
Grignard Reagents: Grignard reagents (RMgX) are strong nucleophiles and strong bases. libretexts.orgchemistrysteps.com They react with epoxides, including this compound, in an SN2 fashion. libretexts.orgchemistrysteps.comquora.com Consistent with the base-catalyzed mechanism, the alkyl or aryl group of the Grignard reagent attacks the less sterically hindered carbon atom of the epoxide. chemistrysteps.commasterorganicchemistry.com This reaction is followed by a protonation step to yield the alcohol product. masterorganicchemistry.comlibretexts.org The attack occurs with inversion of configuration at the reaction center.
Organocuprates: Organocuprates, such as Gilman reagents (R₂CuLi), are softer nucleophiles compared to Grignard reagents. nih.govmasterorganicchemistry.com They are highly effective for the ring-opening of epoxides and are known for their high selectivity. nih.govwikipedia.org Organocuprates also attack the less hindered carbon of the epoxide in an SN2 manner, resulting in a clean inversion of stereochemistry. wikipedia.org This high regioselectivity makes them particularly useful in synthetic organic chemistry. nih.gov
Table 3: Comparison of Organometallic Reagents in Epoxide Ring-Opening
| Reagent | Type of Nucleophile | Site of Attack on this compound | Stereochemistry |
| Grignard Reagents (RMgX) | Hard | Less substituted carbon | Inversion (SN2) |
| Organocuprates (R₂CuLi) | Soft | Less substituted carbon | Inversion (SN2) |
This interactive table summarizes the behavior of common organometallic reagents in the ring-opening of unsymmetrical epoxides.
Catalytic Systems for Enantioselective Transformations of S 2 Ethyl 2 Methyloxirane
Chiral Lewis Acid Catalysis in Asymmetric Ring Opening (ARO)
Chiral Lewis acids (CLAs) are instrumental in asymmetric catalysis, activating the epoxide towards nucleophilic attack while creating a chiral environment that dictates the stereochemical outcome of the reaction. The kinetic resolution of racemic terminal epoxides is a prominent application of this strategy. units.it
Metal-Salen Complexes: Design, Tunability, and Performance
Chiral metal-salen complexes are among the most effective and widely studied catalysts for the asymmetric ring opening (ARO) of epoxides. mdpi.com These "privileged catalysts" are notable for their performance across a broad spectrum of reactions and substrates. mdpi.com The salen ligand, a tetradentate Schiff base, can be readily synthesized from chiral diamines and salicylaldehyde (B1680747) derivatives. This modularity allows for fine-tuning of the catalyst's steric and electronic properties by modifying the substituents on the salicylaldehyde rings and the diamine bridge, thereby optimizing performance for specific substrates and nucleophiles. mdpi.com
The mechanism of catalysis often involves a cooperative bimetallic pathway, where one metal center acts as a Lewis acid to activate the epoxide, while a second metal center, coordinated to the nucleophile, facilitates its delivery. units.itnih.gov This dual activation model is particularly effective in enhancing both reaction rates and enantioselectivity. nih.gov
For the kinetic resolution of terminal epoxides, chromium (III) and cobalt (III) salen complexes have demonstrated exceptional efficacy. nih.gov For instance, the (salen)CrN3 complex is highly effective for the azidolysis of terminal epoxides, while (salen)Co(III) catalysts excel in the hydrolytic kinetic resolution (HKR). nih.gov The HKR, using water as the nucleophile, is a particularly practical and environmentally benign method that provides access to both the unreacted epoxide and the corresponding 1,2-diol in high enantiomeric excess. acs.orgnih.govsci-hub.box This method has shown extraordinary substrate generality, making it a powerful tool for producing a wide variety of enantioenriched terminal epoxides and diols. nih.govacs.org
| Epoxide Substrate | Catalyst Loading (mol %) | Yield of Epoxide (%) | ee of Epoxide (%) | Selectivity Factor (krel) |
|---|---|---|---|---|
| Propylene Oxide | 0.2 | 43 | >99 | >400 |
| 1,2-Epoxybutane | 0.2 | 45 | >99 | >250 |
| 1,2-Epoxyhexane | 0.2 | 44 | >99 | 180 |
| Styrene Oxide | 0.42 | 43 | >99 | >400 |
| Glycidyl Phenyl Ether | 0.2 | 46 | >99 | >400 |
Data adapted from Jacobsen et al. demonstrating the high selectivity of the (salen)Co(III) catalyst in the HKR of various terminal epoxides. acs.orgnih.govsci-hub.box
Other Chiral Metal-Ligand Architectures for ARO
Beyond salen complexes, a variety of other chiral ligands have been developed to create effective Lewis acid catalysts for the ARO of epoxides. The fundamental principle remains the same: a chiral ligand coordinates to a metal center to create a well-defined, asymmetric environment that promotes the selective reaction of one epoxide enantiomer.
One notable class of catalysts involves chiral-at-metal complexes, where the stereochemistry is defined at the metal center itself. Chiral-at-iridium complexes, for example, have been reported to catalyze the kinetic resolution of epoxides using carbon dioxide to produce cyclic carbonates.
Another successful approach utilizes bimetallic systems where the ligands are designed to hold two metal centers in close proximity. These systems can enhance catalytic activity through cooperative effects, similar to those observed in some salen-catalyzed reactions. For instance, dimeric Co(II)salen complexes activated by group 13 metals have been used for the azidolytic kinetic resolution of terminal epoxides. researchgate.net The design of these catalysts facilitates the simultaneous activation of both the epoxide and the nucleophile, leading to enhanced reactivity and selectivity.
Organocatalytic Approaches to Enantioselective Functionalization
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for promoting asymmetric transformations. unisa.it For the enantioselective functionalization of epoxides, organocatalysts typically operate by activating the epoxide, the nucleophile, or both, through non-covalent interactions such as hydrogen bonding.
Chiral phosphoric acids (CPAs) are a prominent class of Brønsted acid organocatalysts that have been successfully applied to the kinetic resolution of various compounds, including dihydroquinolines and ferrocenes. nih.govnih.gov In the context of epoxide ring-opening, a CPA can protonate the epoxide oxygen, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. The chiral backbone of the phosphoric acid creates a stereochemically defined environment, directing the nucleophile to attack one enantiomer of the racemic epoxide preferentially.
Another strategy involves the use of chiral macrocyclic organocatalysts. These molecules possess well-defined chiral cavities with multiple hydrogen-bonding sites. acs.org They can enantioselectively activate epoxides by forming a host-guest complex, positioning the epoxide for a selective reaction. This approach has been successfully used for the kinetic resolution of both monosubstituted and disubstituted epoxides with carbon dioxide, yielding chiral cyclic carbonates. acs.org The synergistic action of the macrocyclic catalyst and a co-catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), facilitates the ring-opening and subsequent carbonate formation with good selectivity. acs.org
| Epoxide Substrate | Conversion (%) | ee of Epoxide (%) | ee of Carbonate (%) | Selectivity Factor (s) |
|---|---|---|---|---|
| trans-Stilbene oxide | 52 | 98 | 91 | 28 |
| trans-4,4'-Dimethylstilbene oxide | 53 | 99 | 88 | 35 |
| trans-4-Chlorostilbene oxide | 52 | 96 | 90 | 23 |
| Indene oxide | 53 | 99 | 89 | 36 |
Data adapted from a study on chiral macrocyclic organocatalysts for the enantioselective synthesis of cyclic carbonates from disubstituted epoxides and CO2. acs.org
Application of Chiral Phase-Transfer Catalysts in Oxirane Reactivity
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants located in different immiscible phases (e.g., a solid/liquid or liquid/liquid system). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the migration of a reactant from one phase to another where the reaction can occur. When the catalyst is chiral, it can induce enantioselectivity, making asymmetric phase-transfer catalysis a powerful tool in organic synthesis.
In the context of oxirane reactivity, a chiral phase-transfer catalyst can be used to perform a kinetic resolution. For example, a nucleophilic anion (like hydroxide (B78521) or an alkoxide) can be transported from an aqueous or solid phase into an organic phase containing the racemic epoxide. The chiral cation of the PTC forms a tight ion pair with the nucleophile in the organic phase. This chiral ion pair then reacts selectively with one enantiomer of the epoxide, leading to a kinetic resolution.
Catalysts derived from Cinchona alkaloids are among the most widely used chiral PTCs. Their rigid, well-defined chiral structure allows for effective stereochemical control. The design of these catalysts is crucial, with modifications to the quaternary nitrogen atom and the hydroxyl group of the alkaloid backbone directly influencing the catalyst's activity and the enantioselectivity of the reaction.
Heterogeneous Catalysis and Solid Acid Systems in Ring-Opening Reactions
While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction mixture and subsequent recycling can be challenging. Heterogeneous catalysis addresses this issue by immobilizing the active catalytic species on a solid support, which allows for easy recovery by filtration and reuse.
Several strategies have been developed to heterogenize catalysts for epoxide ring-opening. Chiral metal-salen complexes, for instance, have been immobilized on various supports, including mesoporous silica, polymers, and metal-organic frameworks (MOFs). This approach aims to combine the high performance of the homogeneous catalyst with the practical advantages of a heterogeneous system.
Another approach involves the use of solid acid catalysts. Materials like zeolites, clays, and sulfated zirconia can catalyze the ring-opening of epoxides by providing acidic sites on their surface that activate the epoxide. While making these systems enantioselective is more challenging, strategies involving the incorporation of chiral modifiers into the solid acid structure or the use of chiral reactants are being explored.
Furthermore, dynamic kinetic resolution (DKR) represents an advanced application that can be facilitated by heterogeneous systems. In DKR, the slow-reacting enantiomer is continuously racemized in situ, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomeric product. wikipedia.orgmdpi.com This often involves a combination of two catalysts: one for the kinetic resolution (e.g., an enzyme) and one for the racemization (e.g., a ruthenium complex). mdpi.com Immobilizing these catalysts on solid supports is an active area of research to create robust and recyclable systems for highly efficient asymmetric synthesis. mdpi.com
Strategic Applications of S 2 Ethyl 2 Methyloxirane in Stereocontrolled Organic Synthesis
Stereoselective Installation of Vicinal Difunctionalized Motifs
The primary reactivity of (S)-2-Ethyl-2-methyloxirane involves the nucleophilic ring-opening of the epoxide. This process allows for the stereoselective installation of vicinal difunctionalized motifs, where two functional groups are introduced on adjacent carbon atoms with a defined stereochemical relationship. The regioselectivity of the ring-opening is highly dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base. bartleby.comkhanacademy.org
Under acidic conditions, the reaction proceeds through a transition state with significant carbocationic character at the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the tertiary carbon center (C2). bartleby.comkhanacademy.org In contrast, under basic or neutral conditions, the ring-opening follows a classic SN2 mechanism, where the nucleophile attacks the less sterically hindered primary carbon atom (C1). bartleby.comlibretexts.org This predictable and controllable regioselectivity is a powerful tool for synthetic chemists.
The stereochemistry of the starting material dictates the absolute configuration of the product. The ring-opening reactions proceed with inversion of configuration at the carbon atom that is attacked by the nucleophile. A variety of nucleophiles can be employed in these transformations, leading to a diverse array of vicinal difunctionalized products.
Below is an interactive data table summarizing the stereoselective ring-opening reactions of (R)-2-ethyl-2-methyloxirane with various nucleophiles.
Interactive Data Table: Stereoselective Ring-Opening Reactions of (R)-2-Ethyl-2-methyloxirane
| Reagent | Conditions | Site of Attack | Product Structure | Product Name |
|---|---|---|---|---|
| HBr | Acidic | C2 (more substituted) | Image of (R)-3-bromo-2-methylbutan-2-ol | (R)-3-bromo-2-methylbutan-2-ol |
| NaOH, H₂O | Basic | C1 (less substituted) | Image of (R)-2-methylbutane-1,2-diol | (R)-2-methylbutane-1,2-diol |
| NaCN, H₂O | Basic | C1 (less substituted) | Image of (S)-3-hydroxy-3-methylpentanenitrile | (S)-3-hydroxy-3-methylpentanenitrile |
| NaSH, H₂O | Basic | C1 (less substituted) | Image of (S)-1-mercapto-2-methylbutan-2-ol | (S)-1-mercapto-2-methylbutan-2-ol |
| 1. MeMgBr 2. H₂O | Basic | C1 (less substituted) | Image of (S)-3-methylpentan-2-ol | (S)-3-methylpentan-2-ol |
Chiral Auxiliary Roles and Synthons in Complex Molecule Construction
While the term "chiral auxiliary" often refers to a removable chiral moiety that directs stereoselective reactions, this compound is more accurately described as a chiral synthon or building block. brainly.com Its primary role is to be incorporated into the final target molecule, transferring its inherent chirality and providing a key structural element—a stereodefined quaternary carbon center. The synthesis of molecules containing chiral quaternary centers is a significant challenge in organic chemistry, and chiral epoxides like this compound offer an effective solution. nih.gov
The ring-opening of the epoxide provides a versatile handle for further chemical transformations. The resulting hydroxyl group can be protected, activated as a leaving group, or oxidized, while the newly introduced nucleophile can also be manipulated. This allows for the elaboration of the initial ring-opened product into more complex molecular architectures. For instance, the vicinal diols or amino alcohols generated from the ring-opening are themselves valuable chiral building blocks for the synthesis of natural products and pharmaceuticals. mdpi.com
Precursor in Synthetic Pathways to Specialized Organic Compounds (e.g., Pheromone Analogs, Complex Building Blocks)
Chiral epoxides are well-established precursors in the synthesis of a wide range of specialized organic compounds, including insect pheromones. rsc.orgwikipedia.orgrsc.org Many insect pheromones are chiral molecules, and their biological activity is often dependent on a specific enantiomer. The synthesis of these compounds in enantiomerically pure form is crucial for their application in pest management. rsc.orgacs.org
This compound represents a valuable starting material for the synthesis of such specialized compounds. Although a direct synthesis of the well-known pheromone frontalin (B1251666) from this compound is not prominently documented, the methodologies for synthesizing chiral pheromones frequently rely on the stereospecific ring-opening of chiral epoxides. faidherbe.org The versatile functional handles introduced through the ring-opening of this compound make it an ideal precursor for the construction of the carbon skeletons of various pheromone analogs and other complex natural products. mdpi.com The resulting chiral diols, amino alcohols, and other derivatives serve as intricate building blocks for the assembly of more elaborate molecular targets.
Divergent Synthetic Strategies Enabled by Oxirane Reactivity
The dual reactivity of the epoxide ring in this compound, dictated by the choice of acidic or basic reaction conditions, enables divergent synthetic strategies. Starting from a single chiral precursor, chemists can access a variety of stereochemically distinct products by simply changing the reaction conditions and the nucleophile. This divergent approach is highly efficient in generating molecular diversity from a common intermediate.
For example, as illustrated in the table in section 5.1, treatment of (R)-2-ethyl-2-methyloxirane with HBr under acidic conditions leads to the formation of a tertiary alcohol and a secondary bromide. In contrast, reaction with a Grignard reagent like MeMgBr under basic conditions results in a secondary alcohol and a new carbon-carbon bond at the primary position. This ability to selectively form different regioisomers with controlled stereochemistry is a hallmark of the synthetic utility of this chiral epoxide. Lewis acid catalysis can also be employed to control the regioselectivity of the ring-opening, further expanding the range of possible products. ucdavis.eduacs.orgnih.gov This divergent approach is a powerful strategy in the synthesis of libraries of related compounds for biological screening and in the total synthesis of complex natural products.
Computational Chemistry and Advanced Spectroscopic Characterization of S 2 Ethyl 2 Methyloxirane
Quantum Chemical Investigations of Reaction Mechanisms and Transition States
Quantum chemical methods are powerful tools for elucidating the intricate details of chemical reactions at the molecular level. These computational approaches provide insights into reaction pathways, transition state structures, and the origins of selectivity, which are often challenging to probe experimentally.
Density Functional Theory (DFT) Studies on Regioselectivity and Stereoselectivity
Density Functional Theory (DFT) has emerged as a robust method for studying the electronic structure and reactivity of molecules. In the context of (S)-2-Ethyl-2-methyloxirane, DFT calculations are instrumental in predicting the regioselectivity and stereoselectivity of its ring-opening reactions. These reactions, which can be initiated by either nucleophiles or electrophiles, are fundamental to the synthetic utility of this chiral epoxide.
The ring-opening of an unsymmetrical epoxide like this compound can proceed via attack at either the tertiary carbon (C2) or the methylene (B1212753) carbon (C3). The preferred site of attack, or regioselectivity, is dictated by a combination of steric and electronic factors, which can be quantitatively assessed using DFT. By calculating the activation energies for the different possible reaction pathways, the most likely outcome can be predicted.
For instance, in a nucleophilic ring-opening reaction under basic or neutral conditions, the reaction is generally governed by an SN2-type mechanism. DFT calculations on similar epoxides have shown that the transition state for the attack at the less sterically hindered carbon is lower in energy, leading to the preferential formation of the corresponding secondary alcohol. researchgate.net Conversely, under acidic conditions, the epoxide oxygen is protonated, and the transition state acquires a more SN1-like character. In this scenario, electronic effects become more dominant, and the nucleophile preferentially attacks the carbon atom that can better stabilize a partial positive charge, which is the tertiary carbon in the case of this compound.
The stereoselectivity of these reactions is also a key aspect that can be investigated using DFT. For example, in an SN2-type reaction, the nucleophile attacks from the backside, leading to an inversion of stereochemistry at the reacting center. DFT can model the transition state geometries to confirm this stereochemical outcome.
Below is a representative data table illustrating the types of results obtained from DFT calculations on the regioselectivity of a nucleophilic ring-opening of a trisubstituted epoxide.
| Nucleophile | Reaction Conditions | Site of Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| OH⁻ | Basic | Tertiary Carbon | 25.2 | |
| OH⁻ | Basic | Methylene Carbon | 21.5 | (S)-2-methylbutane-1,2-diol |
| H₂O | Acidic (H₃O⁺) | Tertiary Carbon | 15.8 | (R)-2-methylbutane-1,2-diol |
| H₂O | Acidic (H₃O⁺) | Methylene Carbon | 19.4 |
Note: The data in this table is illustrative and based on general principles of epoxide ring-opening reactions as informed by DFT studies on analogous compounds.
Molecular Dynamics Simulations for Catalyst-Substrate Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the interactions between molecules over time. In the context of this compound, MD simulations are particularly useful for investigating the interactions between the epoxide and a catalyst, which is often a chiral entity designed to promote a specific stereochemical outcome.
These simulations can model the approach of the substrate to the catalyst's active site, the formation of the catalyst-substrate complex, and the subsequent chemical transformation. By analyzing the trajectories of the atoms, researchers can identify the key non-covalent interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, that govern the binding and reactivity.
For example, in an enzyme-catalyzed reaction, MD simulations can reveal how the specific amino acid residues in the active site orient the this compound molecule in a way that favors one reaction pathway over others. This information is crucial for understanding the origin of enantioselectivity in biocatalytic reactions and for the rational design of new and improved enzymes.
The following table summarizes the types of catalyst-substrate interactions that can be analyzed using molecular dynamics simulations.
| Type of Interaction | Description | Role in Catalysis |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen). | Orients the substrate in the active site and can activate the epoxide ring. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity of the substrate to the catalyst. |
| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. | Can disfavor certain binding modes or reaction pathways, thus enhancing selectivity. |
| Pi-stacking | Attractive, noncovalent interactions between aromatic rings. | Can be important for the binding of catalysts or substrates containing aromatic moieties. |
Spectroscopic Techniques for Elucidation of Stereochemistry and Reaction Progress
Spectroscopic techniques are indispensable for the characterization of chiral molecules and for monitoring the progress of stereoselective reactions. These methods provide experimental data that can be used to confirm the predictions from computational studies and to assess the success of a synthetic route.
Chiral Chromatography (GC, HPLC) for Enantiomeric Purity Determination
Chiral chromatography is a powerful technique for separating enantiomers, allowing for the determination of the enantiomeric purity of a sample. This is typically achieved using either gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a chiral stationary phase (CSP).
The principle behind chiral chromatography is the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. wvu.edu These diastereomeric complexes have different stabilities, leading to different retention times for the two enantiomers and thus their separation.
For a volatile compound like this compound, chiral GC is a suitable method. A common type of CSP for this purpose is based on cyclodextrin derivatives. gcms.cz The choice of the specific cyclodextrin derivative and the chromatographic conditions (e.g., temperature program, carrier gas flow rate) are crucial for achieving good separation.
Chiral HPLC can also be used, particularly for less volatile derivatives of the epoxide. Polysaccharide-based CSPs are widely used in HPLC for the separation of a broad range of chiral compounds. mdpi.com
The enantiomeric excess (ee) of a sample can be calculated from the peak areas of the two enantiomers in the chromatogram. The following table provides representative data for the chiral GC separation of a racemic mixture of 2-Ethyl-2-methyloxirane (B1606345).
| Parameter | Value |
| Column | Chiral GC Column (e.g., β-cyclodextrin-based) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | 40°C (hold 2 min), then ramp to 150°C at 5°C/min |
| Retention Time (R-enantiomer) | 12.5 min |
| Retention Time (S-enantiomer) | 12.8 min |
| Resolution (Rs) | > 1.5 |
Note: The data in this table is illustrative of a typical chiral GC separation for a small, volatile epoxide.
Advanced NMR Spectroscopy for Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Advanced NMR techniques can provide detailed information about the three-dimensional structure of molecules, including the absolute configuration of chiral centers.
For this compound, ¹H and ¹³C NMR spectroscopy can confirm the connectivity of the atoms. The chemical shifts of the protons and carbons in the epoxide ring are characteristic and can be used to identify the compound.
To assign the absolute configuration, more sophisticated NMR experiments are often employed. One common method is the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). researchgate.net These agents react with or form complexes with the enantiomers of the analyte to create diastereomers that have distinct NMR spectra. By analyzing the differences in the chemical shifts of the diastereomeric species, the absolute configuration of the original epoxide can be determined.
Another powerful technique is Nuclear Overhauser Effect (NOE) spectroscopy, such as NOESY (Nuclear Overhauser Effect Spectroscopy). NOE is a through-space interaction that can be observed between protons that are close to each other in space, typically within 5 Å. For this compound, a NOESY experiment could potentially show correlations between the protons of the ethyl group and the methyl group, or between these groups and the methylene protons of the oxirane ring. By building a 3D model of the molecule and comparing the expected inter-proton distances with the observed NOE correlations, the relative stereochemistry can be confirmed.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H (CH₃ of ethyl) | ~0.9 | triplet |
| ¹H (CH₂ of ethyl) | ~1.6 | quartet |
| ¹H (CH₃ on ring) | ~1.3 | singlet |
| ¹H (CH₂ of oxirane) | ~2.5 (diastereotopic) | AB quartet |
| ¹³C (CH₃ of ethyl) | ~10 | |
| ¹³C (CH₂ of ethyl) | ~30 | |
| ¹³C (CH₃ on ring) | ~20 | |
| ¹³C (CH₂ of oxirane) | ~50 | |
| ¹³C (quaternary C of oxirane) | ~60 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Future Perspectives and Emerging Research Directions in S 2 Ethyl 2 Methyloxirane Chemistry
Development of Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing the synthesis of chiral compounds, including epoxides. Future research on (S)-2-Ethyl-2-methyloxirane is expected to prioritize the development of more sustainable and environmentally benign synthetic methods. Key areas of focus will likely include the use of renewable starting materials, the implementation of catalytic processes to minimize waste, and the use of greener reaction media.
One promising approach is the chemo-enzymatic synthesis of chiral epoxides from renewable resources. For instance, a sustainable pathway has been developed for other chiral epoxides, such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates, starting from levoglucosenone, a biobased compound derived from the pyrolysis of cellulose. rsc.orgnih.gov This method utilizes a lipase-mediated Baeyer-Villiger oxidation as a key step, offering a safer and more sustainable alternative to traditional methods that often rely on hazardous reagents. rsc.orgnih.gov Similar strategies could be explored for the synthesis of this compound, potentially starting from bio-based precursors.
The catalytic asymmetric ring-opening of epoxides is another area where green chemistry principles can be applied. These reactions can be highly atom-economical, as most or all of the atoms from the starting materials are incorporated into the final product, generating minimal waste. nih.gov Research into solvent-free or highly concentrated reaction conditions for the transformation of 2,2-disubstituted epoxides is an active area of investigation. nih.gov While some sterically hindered epoxides like this compound can be less reactive, the development of new catalysts, such as salen-based complexes, may overcome these challenges under environmentally friendly conditions. nih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Chiral Epoxides
| Feature | Traditional Synthesis | Green/Sustainable Approach |
| Starting Materials | Often petroleum-based | Derived from renewable biomass (e.g., cellulose) rsc.orgnih.gov |
| Reagents | May involve hazardous substances like sodium nitrite (B80452) and borane (B79455) rsc.orgnih.gov | Employs enzymes (e.g., lipases) and greener oxidants rsc.orgnih.gov |
| Solvents | Often uses conventional organic solvents | Aims for solvent-free conditions or the use of green solvents nih.gov |
| Waste Generation | Can produce significant amounts of byproducts | High atom economy minimizes waste nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry and automated synthesis are transformative technologies that offer significant advantages in terms of safety, efficiency, and scalability. The application of these technologies to the synthesis and derivatization of this compound represents a significant future research direction.
Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, can enhance control over reaction parameters such as temperature and pressure, leading to improved yields and selectivity. beilstein-journals.org For gas-liquid reactions, such as certain epoxidation processes, flow systems offer superior mixing and enhanced safety compared to batch reactors. rsc.org The synthesis of epoxides, like cyclohexene (B86901) oxide, has been successfully demonstrated in a continuous-flow system, achieving high yields in significantly shorter reaction times compared to batch methods. beilstein-journals.org Similar flow-based approaches could be developed for the production of this compound.
Automated synthesis platforms can accelerate the discovery of new reactions and the optimization of reaction conditions. researchgate.net These systems can perform a large number of experiments in parallel, systematically varying reagents, catalysts, and conditions. chemspeed.com For the derivatization of this compound, an automated platform could be employed to rapidly screen a library of nucleophiles and catalysts for ring-opening reactions, facilitating the discovery of novel and efficient transformations.
Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis
| Parameter | Batch Processing | Flow Chemistry |
| Heat Transfer | Less efficient, potential for hotspots | Highly efficient, precise temperature control |
| Mass Transfer | Limited in multiphasic systems | Enhanced mixing and interfacial area rsc.org |
| Safety | Larger volumes of hazardous materials | Smaller reactor volumes, better containment rsc.org |
| Scalability | Often requires re-optimization | More straightforward scale-up by running longer or in parallel |
| Reaction Time | Can be lengthy | Often significantly reduced beilstein-journals.org |
Exploration of Enzyme-Catalyzed (Biocatalytic) Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable approach to asymmetric synthesis. The high selectivity of enzymes can lead to products with excellent enantiomeric purity under mild reaction conditions. For this compound, future research will likely focus on identifying and engineering enzymes for its stereoselective synthesis and subsequent transformations.
Enzymatic kinetic resolution of racemic epoxides is a well-established strategy for producing enantiopure epoxides. While specific enzymes for the resolution of 2-ethyl-2-methyloxirane (B1606345) are not yet widely reported, the broader success of this approach for other epoxides suggests its potential. Furthermore, the use of enzymes for the asymmetric epoxidation of corresponding alkenes is another promising avenue.
The ring-opening of epoxides can also be catalyzed by enzymes, such as epoxide hydrolases, with high regio- and stereoselectivity. Exploring the enzymatic hydrolysis of this compound could provide a green route to the corresponding chiral diol, a valuable synthetic intermediate. The design of artificial enzymes and mimics that can catalyze reactions of epoxides is also an emerging field that could provide novel catalysts with tailored specificities. rsc.org
Design of Novel Chiral Scaffolds and Ligands from Oxirane Derivatives
Chiral epoxides like this compound are valuable starting materials for the synthesis of more complex chiral molecules. A significant future research direction will be the use of this oxirane to design and synthesize novel chiral scaffolds and ligands for applications in asymmetric catalysis and materials science.
The ring-opening of this compound with various nucleophiles can generate a diverse range of chiral building blocks. For example, reaction with amines can produce chiral amino alcohols, which are important precursors for chiral ligands. researchgate.net These ligands can then be used to create metal complexes for asymmetric catalysis. The development of new synthetic routes to previously unreported chiral monomers based on epoxide chemistry is an active area of research. For instance, a chiral [2.2]paracyclophane-based epoxide has been synthesized and polymerized to create novel chiral polyethers and polyesters. kit.eduresearchgate.net
The inherent chirality of this compound can be transferred to new molecular frameworks, leading to the creation of unique three-dimensional structures. These chiral scaffolds can find applications in areas such as chiral recognition, separation science, and the development of chiroptical materials. nih.govnih.gov
Table 3: Examples of Chiral Scaffolds and Ligands from Epoxide Derivatives
| Epoxide Derivative | Resulting Chiral Scaffold/Ligand | Potential Application |
| Chiral Amino Alcohols | Chiral Diamine Ligands | Asymmetric Catalysis |
| Chiral Diols | Chiral Crown Ethers | Chiral Recognition |
| Polymerized Chiral Epoxides | Chiral Polymers | Chiral Stationary Phases, Optoelectronics kit.eduresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
